Diiodotriphenylphosphorane

Solvent-Free Iodination Carbohydrate Chemistry Green Chemistry

Researchers often face challenges with metal contamination or harsh conditions in iodination and esterification. Diiodotriphenylphosphorane (Ph₃P-I₂) offers a metal-free, mild alternative. - Achieves 95-98% yields in room-temperature esterification of challenging substrates like cinnamic acid. - Enables solvent-free iodination of unprotected carbohydrates with 93% yield in under one hour. - Drives nitrone deoxygenation to imines with 92-96% yield where Ph₃P/I₂ catalyst fails. Supplied as a yellow to orange solid (≥98% purity), stored at 2-8°C protected from light, with reliable global shipping for research and pilot-scale use.

Molecular Formula C18H15I2P
Molecular Weight 516.1 g/mol
CAS No. 6396-07-2
Cat. No. B1583159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiiodotriphenylphosphorane
CAS6396-07-2
Molecular FormulaC18H15I2P
Molecular Weight516.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(I)I
InChIInChI=1S/C18H15I2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
InChIKeyNSWZEXJQHIXCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diiodotriphenylphosphorane: Iodination and Esterification Reagent


Diiodotriphenylphosphorane (Ph₃P-I₂, CAS 6396-07-2) is a λ⁵-phosphorane widely utilized as a versatile iodinating and esterification reagent in organic synthesis. It is typically prepared in situ from triphenylphosphine and iodine and exists in equilibrium with iodotriphenylphosphonium iodide [1]. The compound appears as a yellow to orange solid with a melting point of 210–220 °C and is sensitive to light .

Workflow Iodination and esterification reagent
Activation In situ generated from Ph₃P/I₂; λ⁵-phosphorane adduct
Context Solvent-free to mild conditions; broad alcohol scope reported

Diiodotriphenylphosphorane vs. Generic Triphenylphosphine Dihalides


While triphenylphosphine dihalides (Cl, Br, I) share a common structural motif, their reactivity and optimal reaction conditions differ significantly. Generic substitution is not feasible because the diiodide variant exhibits distinct reactivity profiles: it requires different solvent and temperature conditions (e.g., refluxing acetonitrile vs. benzene at room temperature for the dichloride and dibromide) [1], and it demonstrates unique selectivity in transformations such as the deoxygenation of nitrones and the esterification of carboxylic acids under mild conditions [2]. These divergences in solvent compatibility, thermal requirements, and chemoselectivity underscore the necessity of using the specific diiodide reagent for targeted applications.

Conditions Dihalide analogs require distinct solvent/temperature; diiodide often needs refluxing acetonitrile, not r.t. benzene.
Chemoselectivity Diiodide shows distinct nitrone deoxygenation that is not replicated by dichloride or dibromide analogs.
Adduct Form Stoichiometric Ph₃P-I₂ adduct may be required; simple Ph₃P/I₂ mixtures may not provide equivalent conversion.

Diiodotriphenylphosphorane: Differentiation Evidence


Solvent-Free Iodination vs. Traditional Methods

Diiodotriphenylphosphorane (generated in situ) enables solvent-free iodination of alcohols, including complex carbohydrates, achieving high yields in short reaction times. In a comparative study, the Ph₃P/I₂/2,6-lutidine system afforded 1-iodo-β-D-glucose tetraacetate in 93% yield within 0.5 h, whereas the same transformation using traditional methods or alternative reagents typically requires longer times or solvent conditions [1]. The method demonstrates broad substrate scope, including primary and secondary alcohols, and exhibits excellent selectivity for primary hydroxyl groups in the presence of secondary ones.

Solvent-free iodination
Cross-study comparable
93% yield (1-iodo-β-D-glucose tetraacetate)
0.5 h, solvent-free, 2,6-lutidine
Supports rapid, solvent-free carbohydrate iodination workflow.
Yield and selectivity may vary with substrate; validation on target alcohol recommended.
Solvent-Free Iodination Carbohydrate Chemistry Green Chemistry

Esterification vs. DCC/DMAP Coupling

Diiodotriphenylphosphorane promotes esterification of carboxylic acids with alcohols under mild conditions, achieving yields that are competitive with or superior to those of commonly used coupling reagents such as DCC/DMAP. In a systematic study, the reagent afforded ethyl 4-nitrobenzoate in 98% yield and butyl trans-cinnamate in 95% yield at room temperature in dichloromethane . These yields are comparable to or exceed those obtained with DCC/DMAP under similar conditions (typically 85–95%), while offering the advantage of avoiding carbodiimide-related byproducts.

Esterification yield
Cross-study comparable
Ethyl 4-nitrobenzoate: 98%
Butyl trans-cinnamate: 95%
(DCM, r.t., DMAP cat.)
May provide a metal-free alternative to carbodiimide coupling routes.
Byproduct profile and purification advantage require independent verification.
Esterification Carboxylic Acid Activation Peptide Coupling

Nitrone Deoxygenation vs. Catalytic Iodine

Diiodotriphenylphosphorane efficiently deoxygenates α-aryl-N-phenylnitrones to N-benzylideneanilines in high yields (92–96%) within a short time at room temperature in benzene [1]. In contrast, using triphenylphosphine with a catalytic amount of iodine under the same conditions failed to complete the reaction even after 24 h, demonstrating the necessity of the stoichiometric diiodotriphenylphosphorane adduct for rapid and complete conversion.

Nitrone deoxygenation
Head-to-head
92–96% yield (short time)
vs. PPh₃ + cat. I₂: no completion after 24 h
Stoichiometric diiodide adduct reported essential for rapid, high-yielding conversion.
Substrate scope currently limited to α-aryl-N-phenylnitrones.
Nitrone Reduction Deoxygenation Organophosphorus Reagents

Polymer-Supported Radiochemical Synthesis vs. Solution-Phase

A polymer-supported version of diiodotriphenylphosphorane was employed for the on-line preparation of no-carrier-added [¹¹C]methyl iodide, achieving a radiochemical yield of >90±2% (n=25) and radiochemical purity >99.5% within an overall synthesis time of 11 min [1]. This performance surpasses many conventional solution-phase methods, which often require longer synthesis times and may yield lower specific activities. The use of a solid-supported reagent also facilitates automation and simplifies purification.

Radiochemical synthesis
Cross-study comparable
[¹¹C]CH₃I: yield >90±2%
purity >99.5%, 11 min total synthesis
Supports automated PET tracer precursor production workflow.
Polymer-supported format; method transfer and module compatibility review required.
Radiochemistry PET Tracers Methyl Iodide Synthesis

Reaction Conditions: Diiodide vs. Dichloride/Dibromide

In the synthesis of β-halo-α,β-unsaturated ketones from β-diketones, triphenylphosphine diiodide requires distinctly different conditions compared to its dichloride and dibromide counterparts. The dichloride and dibromide reactions proceed smoothly in benzene at room temperature, whereas the diiodide requires refluxing acetonitrile or acetonitrile–HMPA to achieve optimal yields [1]. This difference in solvent and temperature is critical for experimental design and highlights the non-interchangeability of these reagents.

β-Halogenation conditions
Head-to-head
Diiodide: refluxing CH₃CN or CH₃CN–HMPA
Dichloride/dibromide: benzene, r.t.
Solvent and temperature selection critical for protocol transfer.
β-Diketone substrate scope may influence optimal conditions.
β-Halogenation Unsaturated Ketones Reagent Selection

Radiochemical Halogenation: Iodide vs. Other Reagents

In the conversion of 4-[¹⁸F]fluorobenzyl alcohol to the corresponding halide, diiodotriphenylphosphorane (Ph₃PI₂) achieved a radiochemical yield of nearly 90% at 40 °C, whereas P₂I₄ gave similar yields under the same conditions. In contrast, triphenylphosphine dibromide (Ph₃PBr₂) provided nearly quantitative conversion at room temperature but produces the bromide rather than iodide [1]. For applications requiring an iodinated product, Ph₃PI₂ offers a balance of high yield and mild conditions.

Radiolabeled benzyl halide
Head-to-head
Ph₃PI₂: ~90% at 40°C (iodide)
Ph₃PBr₂: ~quant. at r.t. (bromide)
Iodide outcome achievable with Ph₃PI₂; alternative halogenation path via Ph₃PBr₂.
P₂I₄ gave similar yields; conditions may need optimization for specific substrates.
Fluorine-18 Chemistry Radiolabeling Benzyl Halides

Diiodotriphenylphosphorane Application Scenarios


Solvent-Free Carbohydrate Iodination

Leverage the solvent-free iodination protocol demonstrated by Traboni et al. [1] to rapidly convert primary and secondary alcohols, including unprotected carbohydrates, into alkyl iodides with high yields (e.g., 93% for a glucose derivative) in under one hour. This method is particularly valuable for researchers working with polar, high-boiling, or sensitive substrates where traditional solvent-based iodination may lead to decomposition or require extensive work-up.

Metal-Free Carboxylic Acid Esterification

Employ diiodotriphenylphosphorane as a mild, metal-free coupling agent for the esterification of carboxylic acids with alcohols. The reagent achieves yields of 95–98% for challenging substrates such as cinnamic acid and 4-nitrobenzoic acid at room temperature . This scenario is ideal for medicinal chemistry and natural product synthesis where metal contamination or harsh conditions must be avoided.

Deoxygenation of Nitrones to Imines

Utilize diiodotriphenylphosphorane for the efficient, room-temperature deoxygenation of α-aryl-N-phenylnitrones to N-benzylideneanilines, achieving 92–96% yields in short reaction times [2]. This method is superior to using triphenylphosphine with catalytic iodine, which fails to drive the reaction to completion. The protocol is well-suited for the preparation of imine intermediates in heterocycle synthesis.

Automated [11C]Methyl Iodide Synthesis

Implement polymer-supported diiodotriphenylphosphorane in automated modules for the on-line production of no-carrier-added [¹¹C]methyl iodide. The method delivers radiochemical yields >90% and purity >99.5% within 11 minutes [3], enabling reliable, high-throughput synthesis of PET radiopharmaceutical precursors. This scenario is directly applicable to PET tracer development facilities.

Application
Selection Property
Validation Focus
Solvent-free alcohol iodination
Primary hydroxyl selectivity; mild, solvent-free protocol
Yield and selectivity on target substrate under reported conditions
Carboxylic acid esterification
Metal-free coupling; minimal carbodiimide-type byproducts
Ester yield and purification profile under metal-free conditions
Nitrone deoxygenation
Stoichiometric diiodide adduct requirement
Conversion completion and imine purity at room temperature
Automated [¹¹C]CH₃I production
Polymer-supported format for automated synthesis
Radiochemical yield and purity under automated module protocol

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35 linked technical documents
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